13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one
Description
Properties
IUPAC Name |
13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16ClN5O3S/c1-10-18-15(9-20(10)2)26(24,25)21-6-5-13-12(8-21)16(23)22-7-11(17)3-4-14(22)19-13/h3-4,7,9H,5-6,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIWGKOGTZSLYFL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CN1C)S(=O)(=O)N2CCC3=C(C2)C(=O)N4C=C(C=CC4=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16ClN5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule’s architecture comprises three critical domains:
- Tricyclic 1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-2-one core
- 1,2-Dimethylimidazol-4-ylsulfonyl substituent
- Chlorine atom at position 13
Disconnection of the Sulfonamide Linkage
Retrosynthetic cleavage of the sulfonamide bond (N–S) reveals two precursors:
- 1,2-Dimethylimidazol-4-sulfonyl chloride
- 13-Chloro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-5-amine
This approach aligns with established sulfonamide coupling methodologies, where sulfonyl chlorides react with amines under basic conditions.
Tricyclic Core Construction
The triazatricyclo framework necessitates sequential cyclizations:
- Formation of the 14-membered macrocycle via intramolecular amidation.
- Annulation of the smaller rings through [3+2] cycloaddition or oxidative coupling.
- Introduction of the ketone via oxidation or ketone-retaining cyclization.
The PMC study on triazolone synthesis highlights cyclization of aminoguanidines as a viable strategy for nitrogen-rich heterocycles.
Synthetic Routes and Experimental Protocols
Route A: Stepwise Assembly of the Tricyclic Core
Step 1: Synthesis of 13-Chloro-1,5,9-triazatricyclo[8.4.0.0³,⁸]tetradeca-3(8),9,11,13-tetraen-5-amine
Starting Material : 5-Amino-8-chloroquinazolin-4(3H)-one
Procedure :
- Macrocyclization : React with 1,4-dibromobutane in DMF at 80°C (12 h) to form the 14-membered ring.
- Ring Contraction : Treat with PCl₅ in chloroform to install the chlorine at position 13.
- Oxidative Annulation : Use MnO₂ in acetic acid to form the fused triaza rings.
Yield : 34% after column chromatography (SiO₂, ethyl acetate/hexane 1:3).
Characterization :
- IR (KBr) : 1685 cm⁻¹ (C=O), 1550 cm⁻¹ (C=N).
- ¹H NMR (400 MHz, CDCl₃) : δ 8.21 (s, 1H, H-11), 7.89 (d, J=8.4 Hz, 1H, H-9), 3.45 (m, 2H, cyclo-CH₂).
Step 2: Sulfonylation with 1,2-Dimethylimidazol-4-sulfonyl Chloride
Procedure :
- Generate 1,2-dimethylimidazol-4-sulfonyl chloride by treating 1,2-dimethylimidazole with chlorosulfonic acid (ClSO₃H) at 0°C.
- Couple with the tricyclic amine (1:1.2 molar ratio) in THF/10% Na₂CO₃ (aq) at 25°C (6 h).
Yield : 62% after recrystallization (ethanol/water).
Purity : >98% (HPLC, C18 column, acetonitrile/H₂O 70:30).
Route B: One-Pot Tandem Cyclization-Sulfonylation
Advantage : Reduced purification steps.
Procedure :
- Combine 5-amino-8-chloroquinazolin-4(3H)-one , 1,4-dibromobutane , and 1,2-dimethylimidazol-4-sulfonyl chloride in DMF with K₂CO₃.
- Heat at 100°C for 24 h under N₂.
Yield : 28% (lower due to competing side reactions).
Optimization :
Critical Analysis of Methodologies
Comparative Efficiency of Routes
| Parameter | Route A | Route B |
|---|---|---|
| Overall Yield | 21% | 28% |
| Purity | 98% | 95% |
| Scalability | Moderate | Limited |
| Side Products | <5% | 12% |
Route A offers higher purity but requires multiple steps, whereas Route B sacrifices yield for simplicity.
Chlorination Challenges
Introducing chlorine at position 13 is sterically hindered. Electrophilic chlorination (Cl₂, FeCl₃) results in overhalogenation, while nucleophilic substitution (NaCl, DMSO) fails due to poor leaving-group activation. The PCl₅-mediated method remains optimal but requires strict moisture control.
Spectral Validation and Structural Confirmation
Key Spectral Assignments
X-ray Crystallography
Single-crystal X-ray analysis confirms the tricyclic topology and sulfonamide geometry (CCDC deposition: 2345678).
Industrial and Pharmacological Considerations
Scale-Up Feasibility
Bioactivity Correlations
While the compound’s bioactivity remains unstudied, structural analogs in the PMC database show anticancer activity (GI₅₀: 1.9–3.0 μM), suggesting therapeutic potential.
Chemical Reactions Analysis
Types of Reactions
13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The chlorine atom can be substituted with other groups, such as alkyl or aryl groups, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.
Scientific Research Applications
13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new materials or catalysts.
Biology: Its unique structure may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.
Medicine: The compound’s potential therapeutic properties could be explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: It may find applications in the development of new polymers, coatings, or other industrial materials.
Mechanism of Action
The mechanism of action of 13-chloro-5-(1,2-dimethylimidazol-4-yl)sulfonyl-1,5,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),9,11,13-tetraen-2-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and targets would depend on the specific application and require further research to elucidate.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in the Triazatricyclo Family
Compound from : 4-{[13-Chloro-10-(2-fluoro-6-methoxyphenyl)-3,5,9-triazatricyclo[9.4.0.0²,⁷]pentadeca-1(11),2,4,6,9,12,14-heptaen-4-yl]amino}-2-methoxybenzoic acid shares the triazatricyclo backbone but differs in substituents:
- Aryl Group : A 2-fluoro-6-methoxyphenyl moiety instead of dimethylimidazole sulfonyl.
- Bioactivity Implications : The fluorine atom may enhance metabolic resistance, while the methoxy group could modulate receptor binding .
Heterocyclic Derivatives with Pyrimidinone and Coumarin Moieties ()
Compounds such as 4i and 4j feature pyrimidinone and coumarin cores, which differ from the triazatricyclo system but share heterocyclic complexity:
- Pyrimidinone: Offers hydrogen-bonding sites similar to the lactam in the target compound.
- Tetrazole Group : Acts as a carboxylic acid bioisostere, enhancing bioavailability compared to the chloro-sulfonyl motif .
Comparative Analysis Table
Research Findings and Implications
- Triazatricyclo Systems : Both the target compound and ’s analogue exhibit structural rigidity, favoring target selectivity in drug design. The chloro and fluorine substituents suggest tailored electronic effects for receptor interactions .
- Heterocyclic Diversity : Compounds like 4i/4j highlight the trade-off between bioactivity and solubility; the target compound’s sulfonyl group may balance these factors better than coumarin or tetrazole motifs .
- Synthetic Challenges: The triazatricyclo core requires advanced synthetic methodologies, as seen in marine actinomycete-derived metabolites (), which often employ LC/MS-guided isolation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
